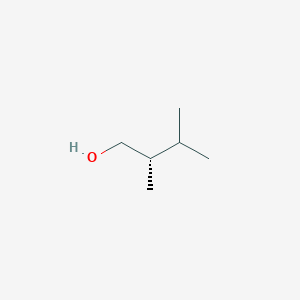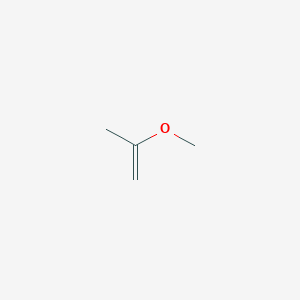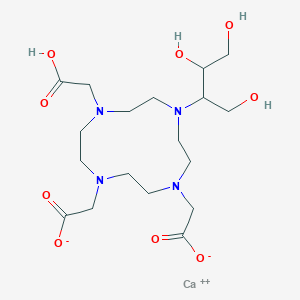
钙钴特罗
描述
Calcobutrol is a macrocyclic polyhydroxylated gadolinium chelate derivative. It is primarily used as a contrast agent for Magnetic Resonance Imaging (MRI). Calcobutrol is a component of Gadavist, a gadolinium-based contrast agent indicated for intravenous use in diagnostic MRI to detect and visualize areas with disrupted blood-brain barrier and/or abnormal vascularity of the central nervous system .
科学研究应用
Calcobutrol is extensively used in the field of medical imaging, particularly in MRI. It serves as a contrast agent to enhance the visibility of internal structures in MRI scans. This compound is crucial in detecting and visualizing areas with disrupted blood-brain barrier and/or abnormal vascularity of the central nervous system. It is also used in the assessment of malignant breast disease and in contrast-enhanced magnetic resonance angiography (CE-MRA) for the diagnosis of stroke, detection of tumor perfusion, and presence of focal cerebral ischemia .
作用机制
Target of Action
Calcobutrol, also known as a macrocyclic polyhydroxylated gadolinium chelate derivative, is primarily used as a contrast agent for Magnetic Resonance Imaging (MRI) . It is a component of Gadavist, a gadolinium-based contrast agent (GBCA) .
Mode of Action
The mode of action of Calcobutrol is closely related to its role as a contrast agent in MRI. In MRI, visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with differences in proton density, the spin-lattice or longitudinal relaxation times (T1), and the spin-spin or transverse relaxation time (T2) .
Biochemical Pathways
It is known that calcobutrol plays a crucial role in preventing the release of free gadolinium in the formulations of gadobutrol .
Pharmacokinetics
It is known that gadobutrol, which calcobutrol is a component of, is rapidly distributed in the extracellular space .
Result of Action
The molecular and cellular effects of Calcobutrol’s action are primarily observed in its role as a contrast agent in MRI. It enhances the visibility of certain tissues or blood vessels during an MRI scan .
Action Environment
It is known that the formulation of gadobutrol, which includes calcobutrol, is sold as a 1 molar aqueous solution . This suggests that the solution’s concentration and pH could potentially influence Calcobutrol’s action.
准备方法
Synthetic Routes and Reaction Conditions: Calcobutrol is synthesized starting from the pure gadolinium complex, Gadobutrol. The process involves the removal of gadolinium from the Gadobutrol complex by decomplementation with a solution of oxalic acid dihydrated in water to obtain the ligand (butrol) with high purity. This ligand is then complexed with an aqueous solution of calcium oxalate. Finally, the calcobutrol obtained is crystallized from ethanol .
Industrial Production Methods: The industrial production of Calcobutrol involves a highly reproducible and feasible process, characterized by a total yield of 91.2%. The product is stable to storage and can be used for the formulation of Gadovist solutions .
化学反应分析
Types of Reactions: Calcobutrol undergoes complexation reactions, particularly with calcium ions. The thermodynamic stability constant and the acid dissociation constant have been determined by pH-potentiometric equilibrium titrations of the ligand (butrol) in the presence of calcium ions .
Common Reagents and Conditions:
Reagents: Oxalic acid dihydrated, calcium oxalate, ethanol.
Conditions: Aqueous solutions, crystallization from ethanol, heating.
Major Products: The major product formed from these reactions is Calcobutrol, a calcium complex of 10-(2,3-Dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclodecane-1,4,7-triacetic acid .
相似化合物的比较
- Gadobutrol
- Gadoteridol
- Gadoterate meglumine
Comparison: Calcobutrol is unique due to its high purity and stability, which makes it an excellent additive in the formulation of Gadovist. Unlike other gadolinium-based contrast agents, Calcobutrol has a lower risk of nephrogenic systemic fibrosis (NSF) due to its macrocyclic structure that limits the dechelation of gadolinium .
属性
IUPAC Name |
calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLKDXFGQNCFQW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32CaN4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00934356 | |
| Record name | Calcium 2,2'-[7-(carboxymethyl)-10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl]diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151878-23-8 | |
| Record name | Calcium 2,2'-[7-(carboxymethyl)-10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl]diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


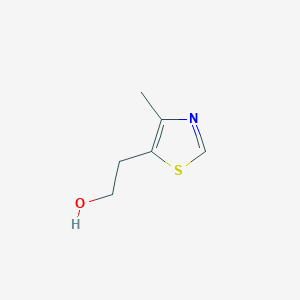
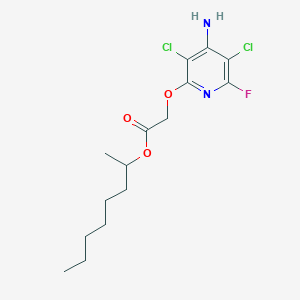
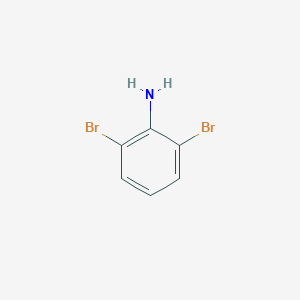
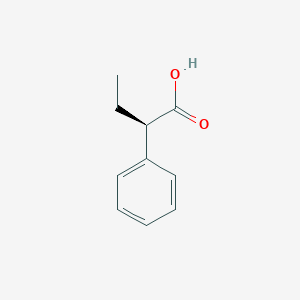
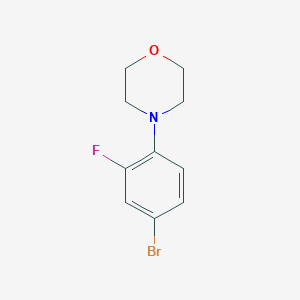

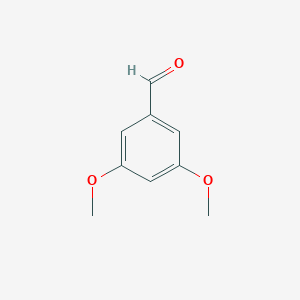
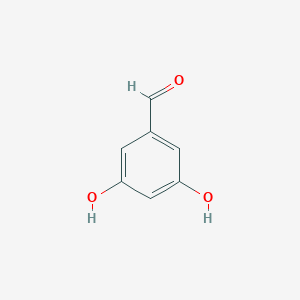
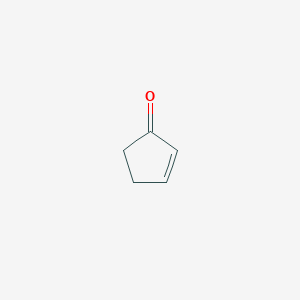
![[(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propyl] 4-methylbenzenesulfonate](/img/structure/B42081.png)
![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propan-1-ol](/img/structure/B42082.png)
